molecular formula C24H23N3O2 B11400324 N-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide

N-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide

Cat. No.: B11400324
M. Wt: 385.5 g/mol
InChI Key: RNDNQJZSZJEVOO-UHFFFAOYSA-N
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Description

N-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Alkylation: The ethyl group is introduced through an alkylation reaction.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction with benzoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenoxy group.

    Reduction: Reduction reactions can occur at the benzodiazole core.

    Substitution: Various substitution reactions can take place, especially at the benzamide and benzodiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
  • N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
  • N-({1-[2-(3-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE

Uniqueness

The uniqueness of N-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenoxy group, in particular, may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C24H23N3O2/c1-18-8-7-11-20(16-18)29-15-14-27-22-13-6-5-12-21(22)26-23(27)17-25-24(28)19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3,(H,25,28)

InChI Key

RNDNQJZSZJEVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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